molecular formula C12H16O3 B14049229 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one

Cat. No.: B14049229
M. Wt: 208.25 g/mol
InChI Key: JTBSAPLZXFPEBL-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is often used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of 3-ethoxy-5-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions . The reaction typically requires a catalyst, such as sodium hydroxide or hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The presence of the ethoxy and methoxy groups can affect the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)propan-2-one: This compound has a similar structure but lacks the ethoxy group.

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:

Uniqueness

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. These functional groups can influence the compound’s chemical reactivity and its interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(3-ethoxy-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C12H16O3/c1-4-15-12-7-10(5-9(2)13)6-11(8-12)14-3/h6-8H,4-5H2,1-3H3

InChI Key

JTBSAPLZXFPEBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)OC)CC(=O)C

Origin of Product

United States

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